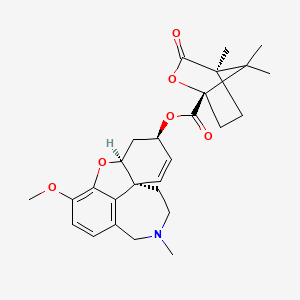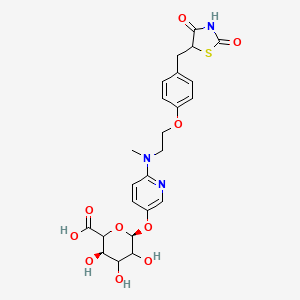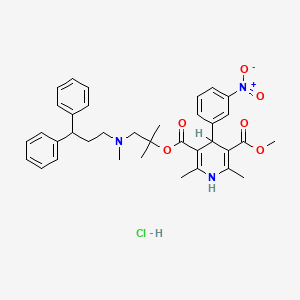
all-trans-Retinol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of all-trans-retinol and its derivatives involves enzymatic and chemical methods. While specific synthesis pathways for all-trans-Retinol-d5 are not detailed in the literature, the synthesis of related compounds such as all-trans-retinoic acid and its interactions suggests a complex interplay of chemical reactions. Enzymatic isomerization of all-trans-retinol to its cis forms involves retinol dehydrogenases within the visual cycle and other metabolic pathways (McBee et al., 2000).
Molecular Structure Analysis
All-trans-Retinol-d5, by virtue of its deuterated atoms, would possess a molecular structure similar to all-trans-retinol, with the key difference being the replacement of hydrogen atoms with deuterium at specific positions. This substitution could affect its vibrational modes and possibly its interaction with biological molecules, without significantly altering its electronic structure.
Chemical Reactions and Properties
All-trans-retinol participates in various chemical reactions, primarily through oxidation to all-trans-retinal and further to all-trans-retinoic acid, which are essential steps in the visual cycle and other biological processes. The introduction of deuterium atoms in all-trans-Retinol-d5 might affect its reaction kinetics, particularly in enzymatic reactions involving dehydrogenases and isomerases (Chen et al., 2000).
Wissenschaftliche Forschungsanwendungen
Structure and Function in Retinoid Metabolism
All-trans-retinol serves as a precursor to active retinoids like 11-cis-retinal, all-trans-retinoic acid (atRA), and 9-cis-retinoic acid (9cRA), crucial for vision and cellular differentiation. The microsomal members of the short chain dehydrogenases/reductases (SDRs) play a significant role in oxidatively converting retinol into retinal, a critical step in retinoid processing within cells. Research indicates that enzymes such as RDH5 and related proteins are essential for the compartmentalized synthesis of retinal, suggesting a complex network of interactions necessary for retinoid metabolism (Lidén, Tryggvason, & Eriksson, 2003).
Retinoid Binding and Competitive Inhibition
Studies have shown that all-trans-retinoic acid and retinol can bind competitively to specific sites on human serum albumin (HSA), influencing the transport and bioavailability of retinoids in the extracellular environment. This interaction highlights the intricate regulation of retinoid bioactivity and its potential implications for cellular signaling and metabolism (Di Muzio et al., 2016).
Dual-substrate Specificity in Retinal Dehydrogenases
The identification of retinol dehydrogenases with dual-substrate specificity has expanded our understanding of retinoid metabolism. These enzymes, capable of metabolizing both all-trans and cis-retinols, play a pivotal role in the synthesis of active retinoic acids across various tissues, highlighting the versatility and adaptability of retinoid processing mechanisms in physiological contexts (Haeseleer et al., 2002).
Retinoid Signaling Pathways
The role of retinoids extends beyond metabolism to include the regulation of gene expression through retinoid receptors. The synthesis of all-trans-retinoic acid from retinol and its interaction with nuclear receptors underscores the critical role of retinoids in cellular growth, differentiation, and apoptosis. This regulatory mechanism has significant implications for understanding diseases and developing therapeutic strategies based on retinoid signaling (Amann, Eichmüller, Schmidt, & Bazhin, 2011).
Safety And Hazards
Safety data sheets suggest that all-trans-Retinol-d5 may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation8. It is also suspected of damaging the unborn child8.
Zukünftige Richtungen
Research is ongoing to further understand the biological role of all-trans-Retinol-d5. It is being evaluated in the context of regenerative medicine, brain, cancer, skin, and immune diseases9. There are also more than 50 active clinical trials evaluating the effect of retinoic acid in various conditions9.
Eigenschaften
CAS-Nummer |
1185244-58-9 |
|---|---|
Produktname |
all-trans-Retinol-d5 |
Molekularformel |
C₂₀H₂₅D₅O |
Molekulargewicht |
291.48 |
Synonyme |
Vitamin A-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)
![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)



